molecular formula C17H22N4O5S B2626738 1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one CAS No. 2108966-37-4

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one

Cat. No.: B2626738
CAS No.: 2108966-37-4
M. Wt: 394.45
InChI Key: SDHYSPOLCLNWGY-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Bridged Azabicyclic Compounds : Research involves the synthesis of bridged azabicyclic compounds using radical translocation reactions, a method that could be applicable for constructing complex molecules like the queried compound for various scientific purposes, including material science and molecular engineering (Ikeda et al., 1996).

  • Crystal Structure Studies : Studies on compounds like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione have contributed to the understanding of molecular conformation and crystal packing, which are crucial for the design of new materials and pharmaceuticals (Manjunath et al., 2011).

Potential Applications

  • Anti-tumor and Anti-angiogenic Activity : Novel hydantoin derivatives, structurally related to the queried compound, have shown significant anti-proliferative activity against cancer cells, suggesting potential applications in cancer research and therapy development (Basappa et al., 2009).

  • Stereoselective Synthesis for Medical Research : The stereoselective synthesis of complex molecules is essential for the development of pharmaceuticals with specific biological activities. Research into the synthesis of active metabolites of potent kinase inhibitors showcases the application of complex bicyclic structures in drug discovery (Chen et al., 2010).

Properties

IUPAC Name

1-methylsulfonyl-3-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-27(24,25)20-9-8-19(16(20)22)17(23)21-12-2-3-13(21)11-15(10-12)26-14-4-6-18-7-5-14/h4-7,12-13,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHYSPOLCLNWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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